molecular formula C15H17FN4 B13408383 Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- CAS No. 78069-83-7

Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-

Cat. No.: B13408383
CAS No.: 78069-83-7
M. Wt: 272.32 g/mol
InChI Key: RNATUMSZJUQAAY-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-piperazine, a common synthetic route might involve:

    Nucleophilic substitution: Reacting piperazine with 3-amino-4-pyridine and m-fluorobenzene under specific conditions.

    Catalysis: Using catalysts such as palladium or copper to facilitate the reaction.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be used to study the interactions of piperazine derivatives with biological targets.

Medicine

Medicinally, piperazine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary but often include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-amino-4-pyridyl)-4-phenylpiperazine
  • 1-(3-amino-4-pyridyl)-4-(m-chlorophenyl)piperazine

Uniqueness

The presence of the m-fluorophenyl group in 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-piperazine may confer unique pharmacological properties, such as increased potency or selectivity for certain biological targets.

Properties

CAS No.

78069-83-7

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

4-[4-(3-fluorophenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C15H17FN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2

InChI Key

RNATUMSZJUQAAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)F)C3=C(C=NC=C3)N

Origin of Product

United States

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